molecular formula C21H24N2O4S B3931034 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid

2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B3931034
M. Wt: 400.5 g/mol
InChI Key: FCZDJBFXGSPBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound with a molecular formula of C27H28N2O4S This compound is characterized by the presence of benzamido and phenylpropanoyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzamido Intermediate: The reaction begins with the acylation of an amine group using benzoyl chloride to form a benzamido intermediate.

    Coupling with Phenylpropanoyl Group: The benzamido intermediate is then coupled with a phenylpropanoyl group through an amide bond formation reaction.

    Introduction of Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzamido and phenylpropanoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors, leading to downstream signaling effects.

    Pathway Modulation: Modulating key biochemical pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid can be compared with other similar compounds, such as:

    2-Benzamido-3-phenylpropanoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and biological activities.

    4-Methylsulfanylbutanoic acid: Lacks the benzamido and phenylpropanoyl groups, leading to distinct reactivity and applications.

    N-Benzoyl-DL-phenylalanine: Shares some structural similarities but differs in the overall molecular framework and functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-28-13-12-17(21(26)27)22-20(25)18(14-15-8-4-2-5-9-15)23-19(24)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZDJBFXGSPBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.